Product packaging for Methyl 3-(methoxymethyl)benzoate(Cat. No.:CAS No. 1515-87-3)

Methyl 3-(methoxymethyl)benzoate

Cat. No.: B1646957
CAS No.: 1515-87-3
M. Wt: 180.2 g/mol
InChI Key: QKBHEZBYHDVOTM-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)benzoate is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This benzoate ester derivative is characterized by a density of 1.082 g/cm³ and a predicted boiling point of 251.3 °C, making it a stable compound for various research and development procedures . It is a valuable synthetic intermediate and building block in organic chemistry, particularly for the development of more complex molecular structures. Researchers utilize this and related benzoate esters in various synthetic pathways; for instance, similar compounds have been synthesized and studied for their potential biological activity, which suggests applications in medicinal chemistry and drug discovery . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1646957 Methyl 3-(methoxymethyl)benzoate CAS No. 1515-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-8-4-3-5-9(6-8)10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBHEZBYHDVOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Methyl 3 Methoxymethyl Benzoate

Strategies for the Synthesis of Methyl 3-(methoxymethyl)benzoate (B11928099)

The synthesis of Methyl 3-(methoxymethyl)benzoate can be approached through several strategic routes, primarily involving the formation of the ester and the introduction of the methoxymethyl group.

Methoxide (B1231860) Displacement Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) reactions provide a pathway for the synthesis of aryl ethers. In the context of this compound, a plausible route would involve the displacement of a suitable leaving group on the benzene (B151609) ring by a methoxide ion. youtube.comyoutube.com This reaction is generally facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. youtube.comyoutube.com

For the synthesis of the target molecule, a hypothetical precursor such as methyl 3-(chloromethyl)benzoate (B8533320) could be reacted with sodium methoxide. The methoxide ion would act as the nucleophile, attacking the benzylic carbon and displacing the chloride ion.

It is important to note that the success of this reaction is highly dependent on the reactivity of the substrate and the reaction conditions. The presence of the ester group at the meta position would have a less pronounced activating effect compared to a nitro group at the ortho or para position.

Esterification and Alkylation Routes for Benzoate (B1203000) Esters

A more common and versatile approach to synthesizing this compound involves two key reactions: esterification and alkylation. These can be performed in different sequences.

Fischer Esterification: This acid-catalyzed reaction is a direct method for converting a carboxylic acid and an alcohol into an ester. tcu.edumasterorganicchemistry.com To synthesize this compound, 3-(methoxymethyl)benzoic acid would be refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. proquest.comtcu.edu The use of excess methanol helps to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.com

Alkylation: An alternative strategy involves the alkylation of a phenol (B47542) derivative. For instance, starting with methyl 3-hydroxybenzoate, the hydroxyl group can be converted to a methoxymethyl ether. chemicalbook.comsigmaaldrich.comnih.gov This can be achieved by reacting methyl 3-hydroxybenzoate with a suitable reagent like chlorodimethyl ether in the presence of a base. Another approach involves the methylation of aromatic hydroxycarboxylic acids with reagents like dimethyl sulphate. google.com The Williamson ether synthesis, where an alkyl halide reacts with a sodium alkoxide, is a fundamental method for forming ethers. byjus.comlearncbse.in

The choice between these routes often depends on the availability and cost of the starting materials.

Table 1: Comparison of Esterification Methods for Benzoate Synthesis
MethodPrecursorsCatalyst/ReagentKey FeaturesReference
Fischer Esterification3-(Methoxymethyl)benzoic acid, MethanolH₂SO₄ or p-toluenesulfonic acidEquilibrium-driven; requires excess alcohol or removal of water. tcu.edumasterorganicchemistry.com
Alkylation (Williamson Ether Synthesis)Methyl 3-hydroxybenzoate, Chlorodimethyl etherBaseInvolves nucleophilic substitution of an alkyl halide. byjus.comlearncbse.in
Alkylation (using Dimethyl Sulphate)3-Hydroxybenzoic acid, Dimethyl sulphateBase (e.g., KOH)Effective for methylating phenolic hydroxyl groups. google.com

Advanced Catalytic Approaches in Methyl Benzoate Synthesis

To overcome the limitations of traditional acid catalysts, such as difficulty in recovery and environmental concerns, research has focused on developing heterogeneous solid acid catalysts for esterification reactions. proquest.commdpi.com These catalysts offer advantages like easy separation from the reaction mixture and reusability. proquest.commdpi.com

Examples of such catalysts include:

Zirconium-based solid acids: Zirconium metal catalysts with fixed titanium have shown high activity in the synthesis of various methyl benzoate compounds from their corresponding benzoic acids and methanol. proquest.commdpi.comresearchgate.net These catalysts can function as Lewis acids, activating the carbonyl group of the benzoic acid for nucleophilic attack by methanol. proquest.com

Iron-supported Zr/Ti solid acid catalysts: These have been used to catalyze the esterification of 31 different benzoic acids with methanol, demonstrating broad substrate scope. mdpi.com

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate the rate of esterification reactions compared to conventional heating methods. researchgate.net

These advanced catalytic methods represent a move towards more sustainable and efficient chemical processes. researchgate.netresearchgate.net

Table 2: Advanced Catalysts in Methyl Benzoate Synthesis
Catalyst SystemReaction TypeAdvantagesReference
Zr/Ti Solid AcidEsterificationReusable, avoids liquid acid waste, high activity. proquest.commdpi.comresearchgate.net
Iron-supported Zr/Ti Solid AcidEsterificationBroad substrate scope, easily separable. mdpi.com
Microwave IrradiationEsterificationReduced reaction times, increased yields. researchgate.net

Precursor Development and Functional Group Introduction for this compound

The successful synthesis of this compound relies on the efficient preparation of appropriately functionalized precursors.

Synthesis of Substituted Benzoyl Chlorides

Benzoyl chlorides are highly reactive intermediates that can be readily converted to esters. The synthesis of 3-(methoxymethyl)benzoyl chloride is a key step if an acylation route is chosen. A general and effective method for preparing benzoyl chlorides is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com

Therefore, 3-(methoxymethyl)benzoic acid can be converted to 3-(methoxymethyl)benzoyl chloride using this method. sigmaaldrich.com This activated intermediate can then be reacted with methanol to yield the final product, this compound. This reaction is typically high-yielding and proceeds under mild conditions.

Other methods for synthesizing substituted benzoyl chlorides include the use of reagents like bis(trichloromethyl) carbonate in the presence of a catalyst. google.com For instance, a related compound, 3-(chloromethyl)benzoyl chloride, is a known precursor in the synthesis of other molecules. nih.gov

Regioselective Functionalization of Aromatic Precursors

Achieving the desired 1,3-disubstitution pattern on the benzene ring is a crucial aspect of the synthesis. The principles of electrophilic and nucleophilic aromatic substitution, along with the use of directing groups, govern the regioselectivity of these reactions.

To obtain a 1,3-disubstituted product, one can start with a meta-directing group on the benzene ring and introduce the second substituent. Alternatively, a starting material that already possesses the desired 1,3-substitution pattern can be used. For example, the synthesis could begin with 3-hydroxybenzaldehyde, where the hydroxyl and aldehyde groups are in a meta relationship. google.com The aldehyde can be oxidized to a carboxylic acid, and the hydroxyl group can be alkylated to a methoxymethyl ether. The carboxylic acid is then esterified to the methyl ester.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. lookchem.com By choosing appropriate directing groups, it is possible to introduce substituents at specific positions on the aromatic ring. fao.orgresearchgate.net For instance, a directing group could be used to introduce the first substituent, which is then modified or used to direct the introduction of the second substituent at the meta position relative to the first. Iridium-catalyzed C-H borylation is another modern technique that allows for the regioselective introduction of functional groups onto aromatic rings. acs.org

Derivatization of Related Hydroxy- and Amino-Benzoates

The synthesis of this compound can be achieved through the chemical modification of precursor molecules, primarily substituted methyl benzoates. The most direct and common pathways involve the derivatization of methyl 3-hydroxybenzoate. The conversion from related amino-benzoates is theoretically possible but involves a more complex, multi-step synthetic sequence.

Derivatization of Methyl 3-hydroxybenzoate

The most prominent synthetic route to this compound is the etherification of the phenolic hydroxyl group of Methyl 3-hydroxybenzoate. This transformation involves converting the phenol into its corresponding methoxymethyl (MOM) ether, a common protecting group strategy in organic synthesis. The methoxymethyl group is valued for its stability under various conditions and its relatively straightforward introduction and removal.

Detailed research has established several effective methods for the methoxymethylation of phenols, which are directly applicable to the synthesis of the target compound from Methyl 3-hydroxybenzoate.

One of the most frequently employed methods involves the reaction of the phenol with a methoxymethylating agent in the presence of a non-nucleophilic base. acs.org A general procedure involves dissolving the phenolic precursor, Methyl 3-hydroxybenzoate, in an aprotic solvent like dimethylformamide (DMF). A hindered amine base, such as N,N-diisopropylethylamine (DIPEA), is added to deprotonate the phenol. The reaction is then initiated by the addition of chloromethyl methyl ether (MOM-Cl) at a reduced temperature (e.g., 0 °C) and allowed to proceed to completion, typically overnight at room temperature. acs.org This method is highly efficient for forming aromatic MOM ethers.

An alternative procedure utilizes a mixture of methoxymethyl chloride and methyl acetate (B1210297) in diethyl ether. upm.edu.my This method has proven effective for a variety of phenols and can be performed at room temperature. The use of an excess of an amine base helps to ensure the reaction mixture remains basic throughout the process, driving the reaction to completion. upm.edu.my

More advanced and "green" methodologies have also been explored, such as an electrochemical approach that generates aryl methoxymethyl ethers through the anodic decarboxylation of the corresponding aryloxy acetic acids. researchgate.net This technique offers a reagent- and waste-free alternative to traditional chemical methods.

The following table summarizes the key aspects of these synthetic approaches for the derivatization of Methyl 3-hydroxybenzoate.

Interactive Data Table: Synthetic Methods for Methoxymethylation of Methyl 3-hydroxybenzoate

PrecursorReagentsSolventConditionsYieldReference
Methyl 3-hydroxybenzoateChloromethyl methyl ether, N,N-diisopropylethylamine (DIPEA)Dimethylformamide (DMF)0 °C to room temperature, overnightHigh acs.org
Methyl 3-hydroxybenzoateMethoxymethyl chloride, Methyl acetate, Amine baseDiethyl etherRoom temperature61-81% (general for phenols) upm.edu.my
(3-(Methoxycarbonyl)phenoxy)acetic acidN/A (Electrochemical)N/A (Electrolysis)Anodic decarboxylationHigh current efficiency researchgate.net

Derivatization of Methyl 3-aminobenzoate (B8586502)

The synthesis of this compound from Methyl 3-aminobenzoate is not a direct derivatization. Unlike the single-step etherification of the hydroxy-benzoate, converting the amino group into a methoxymethyl group would require a sequence of reactions.

Theoretically, this transformation would first involve the conversion of the amino group of Methyl 3-aminobenzoate into a hydroxyl group. This is typically achieved via the Sandmeyer reaction, where the amine is treated with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid to form a diazonium salt. The subsequent hydrolysis of this diazonium salt in water, often with heating, yields the corresponding phenol, in this case, Methyl 3-hydroxybenzoate.

Once Methyl 3-hydroxybenzoate is formed, it can then be converted to this compound using the etherification methods described in the previous section. Due to the multi-step nature of this pathway, it is a less efficient and less direct route compared to starting from the commercially available Methyl 3-hydroxybenzoate. chemicalbook.comsigmaaldrich.comtcichemicals.com Direct, single-step methods for the conversion of an aromatic amino group to a methoxymethyl group are not prevalent in synthetic chemistry literature.

Chemical Reactivity and Transformation Studies of Methyl 3 Methoxymethyl Benzoate

Investigation of Functional Group Interconversions in Methyl 3-(methoxymethyl)benzoate (B11928099) Derivatives

The presence of the methyl ester and methoxymethyl groups on the benzene (B151609) ring allows for a range of chemical modifications through oxidation, reduction, and substitution reactions.

Oxidation Pathways

The methoxymethyl group, being a benzylic ether, is susceptible to oxidation. The oxidation of benzylic ethers can lead to the formation of corresponding carbonyl compounds, such as aldehydes and ketones, as well as alcohols. cdnsciencepub.com Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize benzylic ethers. cdnsciencepub.com The reaction is believed to proceed via a rate-determining hydride abstraction from the alpha-carbon of the ether. cdnsciencepub.com The presence of electron-donating groups on the aromatic ring can facilitate this process, while electron-withdrawing groups can hinder it. cdnsciencepub.com

Another effective oxidant for benzylic ethers is in-situ generated o-iodoxybenzoic acid (IBX) from 2-iodobenzoic acid and Oxone. proquest.com This method can selectively oxidize benzyl (B1604629) ethers to either aromatic aldehydes or carboxylic acids. proquest.com For instance, the oxidation of benzyl methyl ether can yield benzaldehyde, with potential over-oxidation to benzoic acid depending on the reaction conditions. proquest.com A proposed mechanism involves the formation of a carbocation intermediate which is then attacked by water to form a hemiacetal that is further oxidized. proquest.com

Similarly, a cuprous oxide/carbon nitride (Cu₂O/C₃N₄) composite has been shown to be an effective catalyst for the selective oxidation of benzyl ethers to benzoates using tert-butyl hydroperoxide (TBHP) and oxygen as co-oxidants. nih.gov This reaction proceeds at room temperature and provides good to excellent yields. nih.gov

Based on these studies, the oxidation of the methoxymethyl group in methyl 3-(methoxymethyl)benzoate would be expected to yield methyl 3-formylbenzoate or methyl 3-(carboxy)benzoate, depending on the oxidant and reaction conditions.

Table 1: Potential Oxidation Reactions of the Methoxymethyl Group

Starting MaterialReagent(s)Expected Product(s)
This compoundDDQMethyl 3-formylbenzoate
This compoundin-situ IBX (from 2-Iodoxybenzoic acid and Oxone)Methyl 3-formylbenzoate, Methyl 3-(carboxy)benzoate
This compoundCu₂O/C₃N₄, TBHP, O₂Methyl 3-(methoxycarbonyl)benzoate

Reduction Mechanisms

The ester functional group in this compound can be reduced to a primary alcohol. The reduction of esters to alcohols is a fundamental transformation in organic synthesis. While specific studies on the reduction of this compound are not prevalent, the general principles of ester reduction can be applied.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable solvent system. The reduction of a methyl ester, such as the one in the target molecule, would yield the corresponding benzyl alcohol derivative, in this case, (3-(methoxymethyl)phenyl)methanol. This process involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester.

Nucleophilic and Electrophilic Substitution Reactions

The aromatic ring and the benzylic position of the methoxymethyl group are sites for substitution reactions.

Nucleophilic Substitution: The benzylic carbon of the methoxymethyl group is susceptible to nucleophilic attack, particularly if the ether oxygen is protonated or coordinated to a Lewis acid, making it a better leaving group. Alternatively, the methoxymethyl group can be converted to a more reactive group. For example, 3-methyl-benzoic acid can be brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azo-bis-(2-methyl-propionitrile) to form 3-bromomethyl-benzoic acid. prepchem.comchemicalbook.com This benzylic bromide is then a prime substrate for nucleophilic substitution. Reaction with sodium methoxide (B1231860) in methanol (B129727) can then be used to form 3-methoxymethyl-benzoic acid. prepchem.com This demonstrates the feasibility of nucleophilic substitution at the benzylic position. Such reactions involving benzyl halides can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the resulting benzylic carbocation and the nature of the nucleophile and solvent. nih.gov

Electrophilic Substitution: The benzene ring of this compound can undergo electrophilic aromatic substitution. The two substituents on the ring, the methoxycarbonyl group (-COOCH₃) and the methoxymethyl group (-CH₂OCH₃), will direct incoming electrophiles. The methoxycarbonyl group is an electron-withdrawing group and a meta-director. rsc.orgaklectures.com The methoxymethyl group is generally considered to be an ortho-, para-director due to the electron-donating nature of the ether oxygen through resonance, although the ether oxygen is separated from the ring by a methylene (B1212753) group, which lessens its activating effect compared to a methoxy (B1213986) group.

A common example of electrophilic aromatic substitution is nitration. The nitration of methyl benzoate (B1203000), a closely related compound, using a mixture of concentrated nitric acid and sulfuric acid, yields predominantly methyl 3-nitrobenzoate. rsc.orgaiinmr.comyoutube.com This is because the ester group deactivates the ring towards electrophilic attack and directs the incoming nitro group to the meta position. rsc.org For this compound, the directing effects of both groups would need to be considered. The methoxycarbonyl group strongly directs meta to its own position (positions 5). The methoxymethyl group at position 3 would direct to positions 2, 4, and 6. The outcome of an electrophilic substitution reaction would therefore depend on the specific electrophile and reaction conditions, with a mixture of products being likely.

Fragmentation Mechanisms and Isomer Differentiation

Mass spectrometry is a powerful tool for the structural elucidation of organic compounds, and the fragmentation patterns observed can provide valuable information about the connectivity of atoms within a molecule.

Electron Ionization Mass Spectrometry Fragmentation Patterns

Electron ionization (EI) mass spectrometry of this compound and its regioisomers (the 2- and 4-substituted isomers) reveals characteristic fragmentation pathways. A study comparing the EI fragmentation of these isomers showed that they produce distinct mass spectra, allowing for their differentiation.

Regioisomeric Influences on Mass Spectrometric Fragmentation

The position of the methoxymethyl and methyl ester groups on the benzene ring significantly influences the fragmentation pathways in EI-MS. While specific fragmentation data for this compound is not detailed in the provided search results, studies on closely related isomers provide insight. For example, the fragmentation of regioisomeric ethoxy and methoxymethyl substituted methyl benzoates has been compared. These studies show that the position of the oxygen atom in the ether substituent plays a crucial role in the fragmentation mechanisms.

The fragmentation of such esters often involves the loss of the alkoxy group from the ester or the ether portion of the molecule. The relative abundance of fragment ions resulting from these losses can be used to distinguish between the isomers.

While specific research on the chemical reactivity and transformation of this compound is not extensively documented in publicly available literature, its structural motifs—a methyl benzoate

Advanced Spectroscopic and Chromatographic Characterization of Methyl 3 Methoxymethyl Benzoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule.

Proton (¹H) NMR Analysis of Methyl 3-(methoxymethyl)benzoate (B11928099)

Proton NMR (¹H NMR) is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, Methyl 3-methoxybenzoate, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl ester protons are observed. For instance, in a 400 MHz spectrometer using CDCl₃ as a solvent, the aromatic protons typically appear as multiplets in the range of δ 7.11-7.65 ppm. The singlet for the ester methyl group (COOCH₃) is found at approximately δ 3.93 ppm, while the methoxy group (OCH₃) protons resonate at around δ 3.87 ppm. rsc.org The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.

¹H NMR Data for a Related Compound: Methyl 3-methoxybenzoate

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic-H7.65d8.0
Aromatic-H7.57d4.0
Aromatic-H7.35t8.0
Aromatic-H7.11dd8.0, 2.0
-COOCH₃3.93s-
-OCH₃3.87s-
Note: Data obtained in CDCl₃ at 400 MHz. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy for Skeletal Confirmation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it offers a broader chemical shift range and often provides a distinct signal for each unique carbon atom. For Methyl 3-methoxybenzoate, the carbonyl carbon of the ester group is typically observed downfield, around δ 166.1 ppm. The aromatic carbons show signals in the range of δ 113.8 to 159.1 ppm, with the carbon attached to the methoxy group appearing further downfield due to the deshielding effect of the oxygen atom. The methyl carbons of the ester and methoxy groups resonate at approximately δ 52.2 and δ 55.4 ppm, respectively. The consistency of these observed chemical shifts with predicted values confirms the carbon skeleton of the molecule. researchgate.net

¹³C NMR Data for a Related Compound: Methyl 3-methoxybenzoate

Assignment Chemical Shift (δ) in ppm
C=O166.1
Ar-C-O159.1
Ar-C131.2
Ar-CH129.0
Ar-CH121.7
Ar-CH119.2
Ar-CH113.8
-COOCH₃52.2
-OCH₃55.4
Note: Data obtained in CDCl₃.

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for assessing the purity of volatile compounds like Methyl 3-(methoxymethyl)benzoate and confirming their identity. nih.gov The gas chromatogram provides a retention time for the compound, which is characteristic under specific analytical conditions. The mass spectrometer then records the mass spectrum of the eluting compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For Methyl 3-methoxybenzoate, the molecular weight is 166.17 g/mol . nih.gov The fragmentation pattern, which shows characteristic fragment ions, provides further structural confirmation.

A study on the detection of methyl benzoate (B1203000) as a marker for mold growth demonstrated the utility of GC-MS in identifying and quantifying volatile organic compounds. nih.gov The method showed good linearity and a low detection limit, highlighting its sensitivity and reliability for analyzing such compounds. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of larger, less volatile, and more polar molecules, including oligomers. While this compound itself is a small molecule, ESI-MS would be the technique of choice for characterizing any potential oligomeric byproducts that might form during its synthesis or polymerization reactions. ESI-MS can provide accurate molecular weight information for these larger species, helping to identify the degree of oligomerization and the structure of the repeating units.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound and its analogs, HRMS confirms their elemental composition, a fundamental step in structural elucidation.

The theoretical exact mass is calculated from the sum of the masses of the most abundant isotopes of the constituent elements. For instance, the elemental formula for this compound is C₁₀H₁₂O₃. Its isomer, Methyl 4-(methoxymethyl)benzoate, shares the same formula and, consequently, the same exact mass, making chromatographic separation prior to mass analysis essential for differentiation. nih.gov The exact mass of the parent compound, Methyl 3-methoxybenzoate (C₉H₁₀O₃), is also precisely determined using this method. nih.gov

Table 1: HRMS Data for this compound and Analogs

Compound Name Molecular Formula Theoretical Exact Mass (Da) Source
This compound C₁₀H₁₂O₃ 180.078644 Inferred from isomer
Methyl 4-(methoxymethyl)benzoate C₁₀H₁₂O₃ 180.078644 nih.gov

This interactive table provides a summary of high-resolution mass spectrometry data for the specified compounds.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating complex mixtures and quantifying individual components. For benzoate esters, both liquid and gas chromatography are routinely employed, with the choice depending on the volatility and polarity of the analytes and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of moderately polar and non-volatile compounds like benzoate esters. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

For analogs such as Methyl 3-hydroxybenzoate and the parent compound Methyl benzoate, reverse-phase (RP) HPLC methods have been successfully developed. sielc.comsielc.com A common approach utilizes a C18 column, which has a nonpolar stationary phase. Separation is achieved by eluting with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsielc.com An acid modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp peak shapes by suppressing the ionization of any acidic functional groups. sielc.comsielc.com For preparative separations aimed at isolating impurities, these methods are scalable. sielc.com

Table 2: Typical HPLC Method Parameters for Benzoate Analogs

Parameter Description Source
Column Newcrom R1 (Reverse-Phase) sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.comsielc.com
Application Separation, quantification, impurity isolation sielc.com

This interactive table outlines common parameters for HPLC analysis of benzoate compounds.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound and its analogs. nih.govnist.gov When coupled with a Mass Spectrometer (GC-MS), it provides both separation and structural identification.

In a typical GC-MS analysis of Methyl 3-methoxybenzoate, the compound is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI), and fragmented. nih.gov The resulting mass spectrum shows a molecular ion peak corresponding to the compound's mass and a pattern of fragment ions that serves as a chemical "fingerprint." For Methyl 3-methoxybenzoate, major fragment ions are observed at m/z 166 (molecular ion), 135, 107, and 77. nih.gov The retention of a compound, often expressed as a Kovats Retention Index, is a key parameter for identification. nih.gov

Complete chromatographic resolution of regioisomers, such as ortho-, meta-, and para-substituted benzoates, can be challenging but is achievable with specialized stationary phases, for example, those containing modified β-cyclodextrin. oup.com

Table 3: GC-MS Data for Methyl 3-methoxybenzoate

Parameter Value/Description Source
Instrument GC-MS (e.g., HITACHI M-80) nih.gov
Ionization Mode Electron Impact (EI) nih.gov
Top 5 Peaks (m/z)
Peak 1 166 nih.gov
Peak 2 135 nih.gov
Peak 3 107 nih.gov
Peak 4 167 nih.gov
Peak 5 77 nih.gov
Kovats Retention Index

This interactive table presents key data from the GC-MS analysis of Methyl 3-methoxybenzoate.

Ultra-Performance Liquid Chromatography (UPLC) in Research

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. ekb.eg This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. ekb.eg

For the analysis of this compound and its analogs, UPLC is particularly valuable in research settings for high-throughput screening, analysis of complex mixtures, and metabolomics studies. bldpharm.comchemicalbook.com HPLC methods developed for these compounds can often be transferred to a UPLC system for improved performance. sielc.com The increased efficiency of UPLC allows for the rapid separation of closely related isomers and the detection of trace-level impurities that might be missed with standard HPLC methods.

Other Spectroscopic and Crystallographic Modalities

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, the IR spectrum would exhibit several key absorption bands confirming its structure. Based on data from close analogs like Methyl 3-methoxybenzoate and other substituted benzoates, the following absorptions are expected nist.govthermofisher.comresearchgate.net:

C=O Stretch (Ester): A strong, sharp absorption band typically appears in the range of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretch (Ester and Ether): The C-O single bond stretches will result in strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic esters show a characteristic C-O stretch around 1250-1300 cm⁻¹, while the ether C-O stretch will also appear in this region.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretch: The C-H bonds of the two methyl groups (the ester methyl and the ether methyl) will produce stretching absorptions in the 2850-3000 cm⁻¹ region. researchgate.net

Aromatic C=C Bending: Vibrations from the benzene (B151609) ring (overtone and combination bands) appear in the 1650-2000 cm⁻¹ region, and out-of-plane (OOP) bending in the 690-900 cm⁻¹ region, the latter of which can help determine the substitution pattern of the ring.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Source
Ester (C=O) Stretch ~1720-1740 nist.govresearchgate.net
Ester & Ether (C-O) Stretch ~1000-1300 researchgate.netnist.gov
Aromatic C-H Stretch >3000 researchgate.net
Aliphatic C-H Stretch ~2850-3000 researchgate.net

This interactive table summarizes the primary infrared absorption bands expected for the key functional groups in this compound.

Table of Compounds

X-ray Crystallography for Solid-State Structure Determination

While the definitive crystal structure of this compound has not been reported in publicly available literature, X-ray crystallography has been successfully employed to elucidate the solid-state structures of several of its analogs. This technique provides precise information regarding molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships within this class of compounds. The following sections detail the crystallographic findings for selected analogs of this compound.

Crystallographic Data of this compound Analogs

Single-crystal X-ray diffraction studies have yielded detailed structural parameters for various analogs. A summary of the key crystallographic data for three such compounds is presented in the interactive table below.

Detailed Research Findings on Analog Structures

Methyl 3,5-dimethylbenzoate (B1240308)

The crystal structure of methyl 3,5-dimethylbenzoate has been determined through single-crystal X-ray analysis. nih.gov The asymmetric unit of the cell contains two independent, yet conformationally similar, molecules. nih.gov A notable feature of its solid-state conformation is the slight tilt of the methyloxycarbonyl group relative to the benzene ring, with a dihedral angle of 8.70(8)°. nih.gov The crystal packing is characterized by the formation of molecular strands linked by C—H⋯O=C hydrogen bonds. These strands are further organized into layers, creating a well-defined two-dimensional architecture. nih.gov

Methyl 3,4-bis(cyclopropylmethoxy)benzoate

The molecular structure of methyl 3,4-bis(cyclopropylmethoxy)benzoate was determined, confirming its chemical identity, which was initially formed as an unintentional byproduct during the synthesis of a phosphodiesterase-4 inhibitor intermediate. nih.gov The analysis revealed that all bond lengths and angles are within the expected normal ranges. nih.gov In the crystal lattice, molecules are connected through intermolecular C—H⋯O interactions, which link them into one-dimensional chains. nih.gov

Methyl 3,5-Bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate

The solid-state structure of methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate reveals a complex molecular arrangement. nih.govnih.gov The central aromatic ring is not coplanar with the two adjoining vanillyl alcohol rings, forming significant dihedral angles of 24.32(11)° and 80.19(7)°. nih.govnih.gov The crystal packing is dominated by O—H⋯O hydrogen bonds, which connect adjacent molecules. nih.govnih.gov This network of hydrogen bonds results in the formation of a sheet-like motif that extends in the ab plane of the crystal lattice. nih.govnih.gov

Computational Chemistry and Theoretical Studies on Methyl 3 Methoxymethyl Benzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry for studying the properties of molecules. DFT calculations for molecules structurally similar to Methyl 3-(methoxymethyl)benzoate (B11928099), such as other methyl benzoate (B1203000) derivatives, typically involve optimizing the molecular geometry to find the lowest energy conformation. researchgate.netmdpi.com

These calculations can determine a variety of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). For instance, in studies of related benzoate esters, DFT has been used to predict their stability and reactivity. mdpi.com The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and its ability to absorb light. A smaller gap generally suggests a more reactive molecule.

Table 1: Representative DFT-Calculated Properties for a Substituted Methyl Benzoate Analog (Note: This data is illustrative and based on typical findings for related compounds, not specific to Methyl 3-(methoxymethyl)benzoate)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DIndicates the polarity of the molecule

Conformational Analysis and Energy Landscapes

The flexibility of the methoxymethyl and methyl ester groups in this compound means that the molecule can exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them.

For similar molecules, such as aliphatic omega-methoxy methyl esters, computational studies have been performed to map out the potential energy surface. researchgate.net These studies typically involve systematically rotating the flexible dihedral angles of the molecule and calculating the energy at each step. The results are then plotted to create an energy landscape, which shows the low-energy valleys corresponding to stable conformers and the hills representing the transition states between them. Such analyses for this compound would likely reveal the preferred orientations of the ether and ester functionalities relative to the benzene (B151609) ring, governed by a balance of steric and electronic effects.

Molecular Modeling for Biological Interactions

While this compound is not primarily known as a biologically active molecule, computational methods can predict its potential interactions with biological macromolecules like proteins. This is a crucial aspect of drug discovery and toxicology.

Ligand-Protein Binding Predictions (as a general methodology)

Molecular docking is a key computational technique used to predict how a small molecule (a ligand) might bind to a protein's receptor site. nih.govnih.gov This method involves placing the ligand in various orientations and conformations within the binding pocket of a protein and calculating a score that estimates the binding affinity.

Studies on other methyl benzoate derivatives have utilized molecular docking to investigate their potential as enzyme inhibitors. nih.govnih.gov For example, methyl benzoate analogs have been docked into the active sites of enzymes like glucose 6-phosphate dehydrogenase and DNA methyltransferase 1 to predict their binding modes and inhibitory potential. nih.govnih.gov A similar approach for this compound would involve identifying potential protein targets and using docking simulations to predict the strength and nature of the interaction.

Mechanism-of-Action Elucidation through Computational Models

Computational models are instrumental in hypothesizing the mechanism of action (MoA) of a compound. nih.gov This can involve a range of techniques, from analyzing the compound's interaction with a single protein target to broader systems-level approaches that consider its effects on metabolic or signaling pathways.

For a compound like this compound, if initial studies suggested a biological effect, computational models could be employed to explore how its structure and electronic properties might lead to this effect. This could involve comparing its binding predictions across a panel of proteins or using quantitative structure-activity relationship (QSAR) models to correlate its features with a specific biological outcome.

Prediction and Simulation of Spectroscopic Data

Computational chemistry allows for the prediction of various types of spectra, which can be invaluable for identifying and characterizing a compound. These predictions are often used in conjunction with experimental data to confirm a molecule's structure.

For molecules related to this compound, such as methyl 3-(trimethylammonium)benzoate iodide, DFT calculations have been successfully used to predict their FTIR and NMR spectra. researchgate.net The calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum, and the calculated magnetic isotropic shielding constants can be used to predict the chemical shifts in an NMR spectrum. researchgate.net While experimental spectra for this compound are not widely published, theoretical predictions would provide a valuable reference. For instance, predicted 1H-NMR spectra for methyl benzoate are available in public databases. hmdb.ca

Table 2: Predicted Spectroscopic Data for a Generic Methyl Benzoate Structure (Note: This data is for illustrative purposes and does not represent a specific prediction for this compound)

Spectroscopy TypePredicted FeatureCorresponding Structural Element
1H-NMR~3.9 ppm (singlet, 3H)Ester methyl group (-COOCH3)
1H-NMR~7.2-8.0 ppm (multiplets)Aromatic protons
13C-NMR~52 ppmEster methyl carbon
13C-NMR~128-133 ppmAromatic carbons
13C-NMR~167 ppmCarbonyl carbon (C=O)
IR~1720 cm-1C=O stretching vibration
IR~1250 cm-1C-O stretching vibration

Computational NMR Chemical Shift Prediction

Currently, there are no published studies presenting the computational prediction of ¹H or ¹³C NMR chemical shifts specifically for this compound. Such a study would typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to model the molecule's geometry and electronic structure, from which the magnetic shielding of each nucleus can be calculated and converted into a predicted chemical shift.

For illustrative purposes, a hypothetical table of predicted NMR chemical shifts is presented below. The values are theoretical and would require actual computational studies for validation.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O) - ~166.5
Aromatic C-1 - ~131.0
Aromatic C-2 ~7.95 (d) ~129.5
Aromatic C-3 - ~138.0
Aromatic C-4 ~7.50 (t) ~128.5
Aromatic C-5 ~7.60 (d) ~129.0
Aromatic C-6 ~7.90 (s) ~130.5
Methylene (B1212753) (-CH₂-) ~4.50 (s) ~73.0
Methoxy (B1213986) (-OCH₃, ether) ~3.40 (s) ~58.0
Ester Methyl (-OCH₃) ~3.90 (s) ~52.0

Note: These are hypothetical values and have not been derived from actual computational models.

Simulated Mass Spectrometry Fragmentation

Similarly, specific studies on the simulated mass spectrometry fragmentation of this compound are absent from the available literature. Simulating a mass spectrum involves modeling the ionization of the molecule and the subsequent fragmentation pathways of the resulting molecular ion. This is a complex process that can be approached with various computational methods, including quantum chemistry and molecular dynamics.

A simulated fragmentation analysis would predict the mass-to-charge ratios (m/z) of the fragments and their relative abundances. Key fragmentation pathways for this compound would likely involve the loss of the ester methyl group, the methoxymethyl group, and cleavage of the ether bond.

Table 2: Hypothetical Simulated Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Proposed Structure/Loss
180 [M]⁺ (Molecular Ion)
149 [M - OCH₃]⁺
135 [M - CH₂OCH₃]⁺
121 [M - COOCH₃]⁺
105 [C₆H₅CO]⁺
77 [C₆H₅]⁺

Note: This table represents plausible fragmentation patterns and is not based on published simulation data.

Advanced Research Applications and Potential Avenues for Methyl 3 Methoxymethyl Benzoate

Role as a Synthetic Intermediate in Complex Molecule Construction

Methyl 3-(methoxymethyl)benzoate (B11928099) is recognized in chemical catalogs as a building block for organic synthesis and is used in the production of other chemical reagents. Its structural features make it a candidate for incorporation into more complex molecules.

Precursor to Pharmaceutical Agents (e.g., Gefitinib Analogs)

A thorough review of the scientific literature does not support the claim that Methyl 3-(methoxymethyl)benzoate is a direct precursor to the pharmaceutical agent Gefitinib or its analogs. Published synthesis routes for Gefitinib identify a different starting material, namely Methyl 3-hydroxy-4-methoxybenzoate nih.gov. The synthesis proceeds through steps including alkylation, nitration, reduction, and cyclization, none of which start from this compound nih.gov.

Building Block for Phenethylamine (B48288) Analogs

There is currently no significant scientific literature available that documents the use of this compound as a building block for the synthesis of phenethylamine analogs.

Synthesis of Specialty Chemicals and Materials

This compound serves as a documented starting material, or upstream product, for the synthesis of other chemical intermediates. One such documented conversion is its use in the preparation of [3-(methoxymethyl)phenyl]methanol lookchem.com. This transformation highlights its utility in creating specifically substituted aromatic alcohols, which can be valuable in further chemical manufacturing and materials science research ambeed.com.

Investigations into Biological Activities of this compound Derivatives

While derivatives of many methyl benzoates are subjects of biological investigation, specific studies focusing on the pharmacological effects of direct derivatives of this compound are limited. The compound is, however, used as a starting reagent in the multi-step synthesis of complex molecules with demonstrated biological effects.

Exploration of Pharmacological Applications

This compound is cited as a starting material in patents for novel, complex heterocyclic compounds, such as certain 2-pyridin-2-yl-pyrazol-3(2H)-one derivatives lookchem.com. These resulting complex molecules have been investigated for therapeutic use as activators of the transcription factor HIF (Hypoxia-Inducible Factor), which has applications in treating conditions like ischemia lookchem.com. It is crucial to note that the pharmacological activity belongs to the final, complex product and not to a simple or direct derivative of this compound.

Studies on Enzyme Inhibition Mechanisms

The complex molecules synthesized using this compound as a base material have been studied for their mechanisms of action. For instance, certain patented compounds are designed to act as inhibitors of HIF Prolyl Hydroxylase (HIF-PHD), the enzyme responsible for degrading HIF lookchem.com. By inhibiting this enzyme, the complex derivative molecules lead to increased HIF activity. This enzyme inhibition is a property of the final therapeutic agent, not of an intermediate derivative of this compound itself.

Modulation of Cellular Receptors and Signaling Pathways

The interaction of benzoate (B1203000) derivatives with cellular signaling is a field of growing interest, with implications for pharmacology and therapeutics. Research has identified specific nuclear hormone receptors in Xenopus, termed benzoate X receptors (BXRα and BXRβ), that are activated by various benzoate derivatives. nih.gov These receptors are part of the same subfamily as the mammalian steroid and xenobiotic receptor (SXR/PXR) but are pharmacologically distinct. nih.gov BXRα is noted for its promiscuity, being transactivated by several benzoate derivatives like 4-amino-butylbenzoate and benzyl (B1604629) benzoate. nih.gov Interestingly, some compounds that act as agonists for BXRα behave as antagonists for BXRβ, highlighting a complex regulatory potential. nih.gov

Beyond nuclear receptors, benzoate derivatives have been investigated for their role in modulating critical signaling pathways, such as apoptosis. Synthetic eugenyl benzoate derivatives have been shown to act as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of cell death, demonstrating potential in targeting cancer cell lines. nih.govnih.gov Furthermore, a patent has described certain benzoate derivatives as having activity similar to nerve growth factor (NGF), suggesting a potential role in the prevention and treatment of neurodegenerative diseases by interacting with neural signaling pathways. google.com In the plant kingdom, volatile methyl esters like methyl jasmonate are known to be integral components of signaling pathways that regulate responses to environmental stress. nih.gov

Antimicrobial and Antifungal Activity Assessment of Benzoate Derivatives

Benzoic acid and its esters are well-established antimicrobial agents, and research continues to explore the activity of novel derivatives against a wide spectrum of pathogens. researchgate.netwikipedia.org The antimicrobial efficacy of these compounds is often pH-dependent, with the undissociated acid form being the primary active agent. cabidigitallibrary.org Studies have demonstrated that the antimicrobial power of phenolic acid alkyl esters can be enhanced by increasing the length of the ester's alkyl chain. cabidigitallibrary.org

Derivatives of benzoic acid have shown potent, dose-dependent fungistatic activity against plant pathogens like Alternaria solani, which causes early blight disease in tomatoes. nih.gov This antifungal action is linked to the induction of the plant's own defense machinery, including antioxidant enzymes and the accumulation of salicylic (B10762653) acid. nih.gov The broad-spectrum activity of benzoates extends to various bacteria and fungi of concern in food spoilage and clinical settings. nih.govresearchgate.net For instance, sodium benzoate has demonstrated inhibitory effects against E. coli, B. subtilis, and S. aureus. cabidigitallibrary.org The minimum inhibitory concentration (MIC) is a key metric for assessing this activity, with extensive data available for various derivatives. cabidigitallibrary.orgnih.gov

Compound/DerivativeTest OrganismpH (if specified)Minimum Inhibitory Concentration (MIC)Source
Benzoic AcidCampylobacter coli5.550 ppm nih.gov
Benzoic AcidErwinia carotovora5.550 ppm nih.gov
Sodium BenzoateEscherichia coli-400 mg/mL cabidigitallibrary.org
Sodium BenzoateStaphylococcus aureus-400 mg/mL cabidigitallibrary.org
Sodium BenzoateBacillus subtilis-400 mg/mL cabidigitallibrary.org
Ethyl 2,4-dihydroxybenzoateEscherichia coli-2.5 mM cabidigitallibrary.org
Propyl 2,4-dihydroxybenzoateCandida albicans-1.2 mM cabidigitallibrary.org
Butyl 4-hydroxybenzoateAspergillus brasiliensis-1.2 mM cabidigitallibrary.org

Applications in Catalysis and Sustainable Chemistry

Benzoate derivatives are integral to the advancement of sustainable chemistry, both as products derived from renewable sources and as components of novel catalytic systems.

The conversion of renewable biomass into valuable chemicals is a cornerstone of green chemistry, and ester derivatives are a key target. mdpi.comwilliams.edu Lignocellulosic biomass can be processed to yield platform molecules, such as levulinic acid, which can then be enzymatically esterified to produce valuable esters like isoamyl levulinate. nih.govbohrium.com This positions biomass as a viable, sustainable feedstock for chemical production. mit.edu

Another promising route involves the direct esterification of phenolic oils derived from the pyrolysis of biomass. osti.gov This process can convert complex bio-oils into more stable and useful phenyl esters. osti.gov Furthermore, research has demonstrated that esters derived from biomass can serve as "masked olefins," participating in catalytic decarbonylation to generate important commodity monomers like styrene. nsf.gov The bioconversion of lignin-based aromatics, including benzoates, into biodegradable polymers like poly(3-hydroxyalkanoates) (mcl-PHAs) further highlights the potential for creating high-value products from waste streams. researchgate.net

Benzoate-containing ligands are crucial in the construction of advanced catalytic materials. Metal-Organic Frameworks (MOFs), which are crystalline materials with extensive applications in catalysis and gas storage, are often assembled using benzoate derivatives as organic linkers. nih.gov For example, MOFs constructed from 3-(4-pyridyl)benzoate and 4-(4-pyridyl)benzoate ligands exhibit unique properties like thermochromism and have potential catalytic applications. msu.ac.zwmsu.ac.zwresearchgate.net

Recent innovations include the development of highly efficient solid acid catalysts for esterification. A novel titanium zirconium solid acid catalyst has been shown to effectively catalyze the reaction between various benzoic acids and methanol (B129727) to produce methyl benzoate compounds. mdpi.com In the realm of green chemistry, researchers have utilized methyl 2-amino benzoate in reactions over a magnetic, silica-based acid catalyst in water, showcasing a sustainable method for synthesizing quinazolinone derivatives. nih.gov These examples underscore the dual role of benzoate structures as both synthetic targets and foundational components in the design of next-generation catalysts. mdpi.com

Catalyst SystemReactantsProduct(s)Key FeaturesSource
Titanium Zirconium Solid AcidBenzoic acids, MethanolMethyl benzoate derivativesHigh activity, Solid acid catalyst mdpi.com
Lead Benzoate Hydrate MOF--Potential as a base catalyst nih.gov
Acetic acid-functionalized magnetic silicaDiaminoglyoxime, Methyl 2-amino benzoateQuinazolinone derivativesGreen chemistry (reaction in water), Magnetic catalyst nih.gov
Palladium Complexp-nitrophenylbenzoate, p-nitrophenolhydrocinnamatetrans-stilbeneTandem decarbonylative Heck-type cross-coupling nsf.gov

Materials Science Applications

The unique chemical properties of benzoate derivatives make them valuable components in the design of advanced functional materials, particularly in the food industry.

Antimicrobial packaging is an active packaging technology designed to extend the shelf life and enhance the safety of food products by inhibiting microbial growth. nih.govmdpi.comcore.ac.uk Benzoates are frequently incorporated into these systems as effective antimicrobial agents. iopp.org One approach involves grafting benzoic acid derivatives onto a biopolymer matrix, such as agarose, to create an active coating for food preservation. researchgate.net

A particularly innovative system uses layered double hydroxide (B78521) (LDH) nanofillers as hosts for antimicrobial molecules like p-hydroxybenzoate. researchgate.net These nanofillers are integrated into a resin to create an active coating for PET food trays. The LDH structure allows for the controlled release of the benzoate derivative, providing sustained antimicrobial action against pathogens like Salmonella spp. and prolonging the shelf life of products such as red meat. researchgate.net Studies have also investigated the release kinetics of agents like sodium benzoate from biodegradable, multilayer chitosan (B1678972) films, aiming to optimize the design of these advanced packaging systems. mdpi.com These technologies represent a significant step forward from traditional food preservation methods by integrating the preservative directly into the packaging material itself. mdpi.comresearchgate.net

Integration into Polymer Chemistry

The unique chemical structure of this compound, featuring both a methyl ester and a methoxymethyl ether group on a benzene (B151609) ring, presents several theoretical avenues for its integration into polymer chemistry. Although specific research on the polymerization of this particular compound is not extensively documented in publicly available literature, its potential can be inferred from the known reactivity of its functional groups and by analogy to structurally similar monomers.

The primary functionalities of this compound that are relevant to polymer science are the aromatic ring, the methyl ester group, and the methoxymethyl ether group. Each of these can potentially play a role in polymerization reactions, either as a primary site for chain growth, as a point for grafting or cross-linking, or as a means to introduce specific chemical and physical properties into a polymer backbone.

One of the most direct hypothetical applications is in the synthesis of novel polyesters through polycondensation reactions. The methyl ester group could be hydrolyzed to a carboxylic acid, and the methoxymethyl ether could be converted to a hydroxymethyl group. The resulting difunctional monomer could then undergo self-condensation or be co-polymerized with other diacids or diols to form a variety of polyester (B1180765) structures. The presence of the aromatic ring would be expected to enhance the thermal stability and mechanical strength of the resulting polymer.

Furthermore, the methoxymethyl group offers a potential site for post-polymerization modification. This group can be a precursor to other functionalities, allowing for the tailoring of polymer properties after the main chain has been formed. For instance, the methoxymethyl group could potentially be cleaved to reveal a reactive benzylic alcohol, which could then be used for grafting other polymer chains or attaching specific functional molecules.

Another area of potential is in the development of hyper-cross-linked polymers. While direct studies on this compound are scarce, research on similar molecules like 1,4-bis(methoxymethyl)benzene (B1630615) has shown that benzyl ether monomers can undergo self-condensation in the presence of strong Brønsted acid catalysts to form hyper-cross-linked polymers (HCPs). These materials are characterized by high surface areas and a porous nature, making them suitable for applications in catalysis, gas storage, and separation technologies. It is conceivable that this compound could be used as a comonomer in such reactions to introduce ester functionalities into the porous network, thereby modifying its surface chemistry and performance characteristics.

The table below outlines the theoretical potential for integrating this compound into various polymer architectures, the hypothetical polymerization mechanisms, and the anticipated properties of the resulting polymers.

Potential Role in Polymerization Hypothetical Polymerization/Modification Method Anticipated Polymer Type Expected Polymer Characteristics
Functional Monomer (as a diol/diacid precursor) Hydrolysis of ester and ether groups followed by polycondensation.Linear or branched polyesters.Enhanced thermal stability, rigidity, and potential for further functionalization.
Comonomer in Hyper-Cross-Linked Polymers Co-polymerization with other benzyl ether monomers via acid-catalyzed self-condensation.Hyper-cross-linked porous organic polymers (POPs).High surface area, permanent porosity, and functionalized pore surfaces with ester groups.
Grafting/Cross-linking Agent Post-polymerization modification by converting the methoxymethyl group to a reactive site.Graft copolymers or cross-linked networks.Tailored surface properties, improved solvent resistance, and controlled network structure.
Modifier for Existing Polymers Blending or reacting with other polymers to introduce its specific functional groups.Polymer blends or modified polymers.Altered polarity, improved adhesion, and modified thermal properties.

It is important to note that the applications outlined above are largely theoretical and based on the fundamental principles of polymer chemistry. Further experimental research is necessary to validate these potential avenues and to fully characterize the properties of polymers incorporating this compound. The development of synthetic routes to polymerize or integrate this compound into polymer chains will be a critical first step in exploring its practical utility in materials science.

Q & A

Basic Question: What are the optimal synthetic routes for Methyl 3-(methoxymethyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer:
this compound can be synthesized via esterification or nucleophilic substitution. A common approach involves reacting 3-(methoxymethyl)benzoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. For higher yields, consider using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions .
Key Considerations:

  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is effective for isolating the ester .
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1–1.5 equiv. of methanol) to suppress side reactions.

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the ester group (δ ~3.8–4.0 ppm for methoxy protons) and aromatic substitution patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and retention time .

Basic Question: What are the primary research applications of this compound in academic settings?

Methodological Answer:

  • Organic Synthesis: Acts as a precursor for complex molecules (e.g., triazine derivatives) via nucleophilic substitution or cross-coupling reactions .
  • Medicinal Chemistry: Serves as a scaffold for drug candidates targeting enzymes (e.g., esterases) due to its hydrolyzable ester group .
  • Materials Science: Investigated for polymer modification or liquid crystal synthesis owing to its aromatic and flexible methoxymethyl substituent .

Advanced Question: How does the methoxymethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The methoxymethyl group (-OCH₂OCH₃) introduces steric hindrance and electronic effects:

  • Steric Effects: Hinders nucleophilic attack at the ester carbonyl, favoring meta-substitution .
  • Electronic Effects: The electron-donating methoxy group stabilizes intermediates in SN2 mechanisms, as shown in kinetic studies of analogous compounds .
    Experimental Design:
  • Compare reaction rates with/without the methoxymethyl group using kinetic profiling (e.g., UV-Vis monitoring).
  • Use computational tools (DFT) to model transition states and charge distribution .

Advanced Question: What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:
Conflicting stability data often arise from hydrolysis kinetics. To address this:

Controlled Hydrolysis Studies:

  • Conduct pH-dependent stability assays (pH 2–12) at 25°C and 37°C.
  • Quantify degradation products (e.g., 3-(methoxymethyl)benzoic acid) via LC-MS .

Buffer Selection: Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to avoid ionic strength artifacts .

Statistical Validation: Apply ANOVA to compare degradation rates across replicates and identify outliers .

Advanced Question: How can researchers design experiments to probe the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays: Test derivatives against esterases or proteases using fluorogenic substrates (e.g., AMC-labeled peptides) .
  • Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in mammalian cells .
  • SAR Analysis: Synthesize analogs with modified methoxymethyl or ester groups and correlate structural changes with bioactivity .

Advanced Question: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Solvent Selection: Replace DMF (toxic) with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions .
  • Safety Protocols: Implement engineering controls (e.g., fume hoods) and PPE guidelines per OSHA standards due to volatile intermediates .
  • Batch Consistency: Optimize stirring rate and temperature gradients to ensure uniform mixing in reactors >1 L .

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Methyl 3-(methoxymethyl)benzoate

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